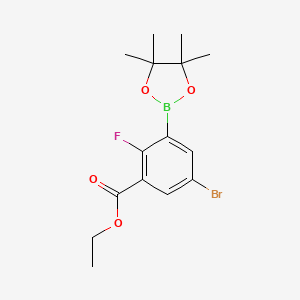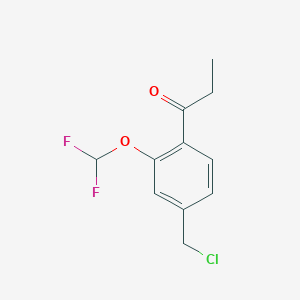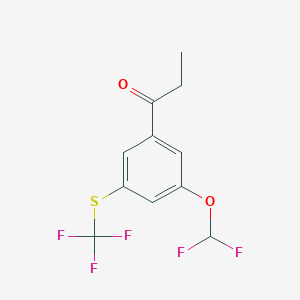
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic reactions The synthetic route often starts with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groupsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethylthio groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the trifluoromethylthio group on the phenyl ring, which can affect its chemical properties and reactivity.
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one: Another structural isomer with the trifluoromethylthio group in a different position, leading to variations in its physical and chemical characteristics.
1-(3-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one:
Properties
Molecular Formula |
C11H9F5O2S |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-9(17)6-3-7(18-10(12)13)5-8(4-6)19-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
GCAMCARVDAVUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


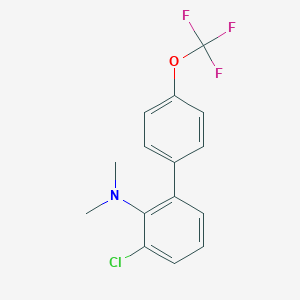
![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

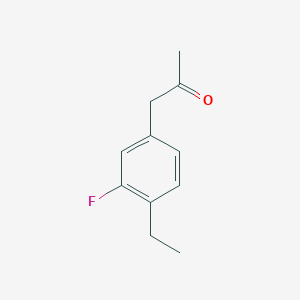
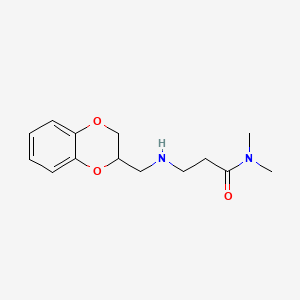

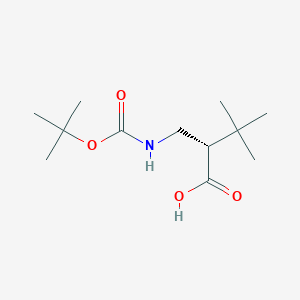

![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
